N-ethylhydroxylamine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

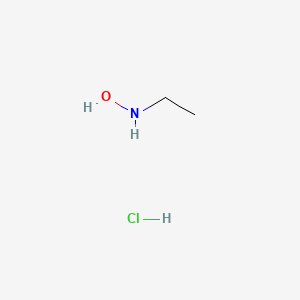

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZZYVWUGIPISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436821 | |

| Record name | N-ethylhydroxylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42548-78-7 | |

| Record name | N-ethylhydroxylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-ethylhydroxylamine Hydrochloride

CAS Number: 42548-78-7

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylhydroxylamine hydrochloride is a versatile and reactive chemical compound with the CAS Number 42548-78-7.[1][2] As a hydrochloride salt of N-ethylhydroxylamine, it presents as a stable, water-soluble solid, making it a convenient reagent for a variety of applications in organic synthesis and pharmaceutical development.[3] This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, analytical characterization methods, key applications with a focus on its role as a reducing agent, and essential safety and handling procedures. The unique reactivity of the hydroxylamine functionality, coupled with the influence of the ethyl substituent, makes this compound a valuable tool for the discerning chemist.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 42548-78-7 | [1][2] |

| Molecular Formula | C2H8ClNO | [1][2][4] |

| Molecular Weight | 97.54 g/mol | [1][2][4] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water and ethanol; insoluble in non-polar solvents | [3] |

| Melting Point | Approximately 78-82°C | [3] |

| IUPAC Name | N-ethylhydroxylamine;hydrochloride | [1][4] |

| InChI Key | LTZZYVWUGIPISL-UHFFFAOYSA-N | [1][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a notable example of which has been detailed in patent literature. This method involves the protection of hydroxylamine, followed by ethylation and subsequent deprotection.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established patent literature and provides a robust method for the laboratory-scale synthesis of this compound.[6][7][8]

Step 1: Protection of Hydroxylamine

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve hydroxylamine hydrochloride (1 mole) in water.

-

Add a suitable base, such as sodium carbonate (1.25 moles), to the solution and stir until dissolved.[7][8]

-

Over a period of 30 minutes to 6 hours, add di-tert-butyl dicarbonate (2.0-2.2 equivalents) to the reaction mixture while maintaining the temperature between 10°C and 60°C.[6]

-

After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

-

Extract the aqueous mixture with an organic solvent, such as toluene.

-

Concentrate the organic phase under reduced pressure to yield N,O-bis(Boc)-hydroxylamine.[7][8]

Step 2: Ethylation of N,O-bis(Boc)-hydroxylamine

-

Dissolve the N,O-bis(Boc)-hydroxylamine from the previous step in a suitable solvent, such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the mixture.[7]

-

Maintain the reaction temperature between 25°C and 35°C for 30 minutes to 1 hour.[7]

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Concentrate the organic extracts under reduced pressure to obtain N-ethyl-N,O-bis(Boc)-hydroxylamine as an oil.[7]

Step 3: Deprotection to Yield this compound

-

Dissolve the N-ethyl-N,O-bis(Boc)-hydroxylamine in a suitable solvent like ethyl acetate.

-

Introduce anhydrous hydrochloric acid (gas or a solution in a compatible solvent) into the mixture. A significant excess of HCl (greater than 2 equivalents) is necessary for efficient cleavage.[6]

-

Stir the reaction at a temperature of 30°C to 40°C for 30 minutes to 3 hours.[7]

-

Remove the solvent under reduced pressure to yield the final product, this compound.[7][8]

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups.

Key IR Spectral Features:

-

O-H Stretch: A broad absorption band is typically observed in the region of 3400 cm⁻¹, characteristic of the hydroxyl group.

-

N-H Stretch: Bands corresponding to the N-H stretching vibrations of the protonated amine are also expected in the high-frequency region.

-

C-H Stretch: Absorptions due to the C-H stretching of the ethyl group will be present in the 2850-3000 cm⁻¹ range.

-

N-O Stretch: The N-O stretching vibration usually appears in the fingerprint region.

An authentic IR spectrum for this compound is available from the NIST Chemistry WebBook, which can be used as a reference.[5][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed NMR spectrum for this compound is not readily found, the expected signals can be predicted based on its structure. Spectra for the analogous N-methylhydroxylamine hydrochloride can provide some guidance.[10][11][12][13]

Expected ¹H NMR Signals (in D₂O):

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

Protons on the nitrogen and oxygen atoms may be exchangeable with the deuterium in the solvent, potentially leading to their disappearance or broadening.

Expected ¹³C NMR Signals (in D₂O):

-

A signal for the methyl carbon (-CH₃) of the ethyl group.

-

A signal for the methylene carbon (-CH₂-) of the ethyl group.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized for its nucleophilic and reducing properties.[3]

Role as a Reducing Agent

A significant application of N-ethylhydroxylamine and its derivatives is the reduction of various functional groups, most notably the conversion of nitroarenes to N-arylhydroxylamines or anilines.[14][15] This transformation is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals.

Caption: Reduction of a nitroarene to an N-arylhydroxylamine.

-

Preparation of the Free Base (Optional but often necessary): In a reaction flask, dissolve this compound in a suitable solvent. Neutralize the hydrochloride salt by the careful addition of a base (e.g., sodium bicarbonate or a tertiary amine) to generate the free N-ethylhydroxylamine in situ.

-

Reaction Setup: In a separate flask, dissolve the nitroarene substrate in an appropriate solvent.

-

Reduction: Add the solution of N-ethylhydroxylamine (the free base) to the nitroarene solution. The reaction may require heating and an inert atmosphere, depending on the substrate's reactivity.

-

Monitoring: Track the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture, for example, by adding water. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Health Hazards: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[4][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water and seek medical advice.

-

Conclusion

This compound is a chemical compound with significant utility in the fields of organic synthesis and drug development. Its well-defined physicochemical properties, established synthetic route, and characteristic reactivity make it a valuable asset for chemists. A comprehensive understanding of its handling, applications, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

- 1. Buy this compound | 42548-78-7 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C2H8ClNO | CID 10219386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxylamine, n-ethyl-, hydrochloride [webbook.nist.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US5166436A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 8. HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 9. Hydroxylamine, n-ethyl-, hydrochloride [webbook.nist.gov]

- 10. N-Methylhydroxylamine hydrochloride(4229-44-1) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. N-methylhydroxylamine hydrochloride | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 16. This compound | 42548-78-7 [sigmaaldrich.com]

N-ethylhydroxylamine Hydrochloride molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of N-Ethylhydroxylamine Hydrochloride

Abstract

This compound is a pivotal reagent and intermediate in modern organic and medicinal chemistry. This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its molecular weight. We will delve into its chemical identity, established methods for its synthesis, analytical protocols for its characterization, and its significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective and safe utilization. Key discussions include a detailed, field-proven protocol for its synthesis and a self-validating workflow for molecular weight verification via mass spectrometry, underscoring the compound's identity and purity.

Introduction to this compound

Overview and Significance

This compound, the hydrochloride salt of N-ethylhydroxylamine, is a versatile organic compound with significant utility in synthetic chemistry.[1] Its unique chemical structure, featuring an ethyl group on the nitrogen of a hydroxylamine moiety, imparts specific reactivity that makes it a valuable tool for chemists. It is widely employed as a reducing agent and a nucleophile in the synthesis of complex organic molecules, particularly as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its applications range from the conversion of nitro and carbonyl groups to the construction of novel nitrogen-containing heterocycles.[1][2] Understanding its fundamental properties, beginning with its precise molecular weight, is paramount for its successful application in stoichiometric calculations, reaction optimization, and regulatory compliance.

Chemical Identity

A precise understanding of a compound's identity is the foundation of all chemical research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | N-ethylhydroxylamine;hydrochloride | [1][3] |

| CAS Number | 42548-78-7 | [1][3][4][5] |

| Molecular Formula | C₂H₈ClNO | [1][3][4][6] |

| Molecular Weight | 97.54 g/mol | [1][3][4][5] |

| InChI | InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H | [1][3][6] |

| InChIKey | LTZZYVWUGIPISL-UHFFFAOYSA-N | [1][3][5][6] |

| Canonical SMILES | CCNO.Cl | [1] |

Core Physicochemical Properties

Molecular Weight and Formula

The molecular formula for this compound is C₂H₈ClNO.[1][3][4] Its molecular weight is calculated from the atomic masses of its constituent elements:

-

Carbon (C): 2 x 12.011 u = 24.022 u

-

Hydrogen (H): 8 x 1.008 u = 8.064 u

-

Chlorine (Cl): 1 x 35.453 u = 35.453 u

-

Nitrogen (N): 1 x 14.007 u = 14.007 u

-

Oxygen (O): 1 x 15.999 u = 15.999 u

Total Molecular Weight = 97.545 u (commonly rounded to 97.54 g/mol ) [1][3][4][6]

It is crucial to distinguish this from its free base, N-ethylhydroxylamine (C₂H₇NO), which has a molecular weight of 61.08 g/mol . The addition of hydrochloric acid (HCl) to form the salt accounts for the difference in their respective molecular weights.

Physical Properties

The physical characteristics of this compound are essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Appearance | White crystalline solid to yellow clear liquid | [2][7][8] |

| Solubility | Soluble in water and ethanol; insoluble in non-polar solvents | [7] |

| Melting Point | 37°C | [9][10][11] |

| Boiling Point | 91.4°C at 760 mmHg | [2][10] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [8] |

Synthesis and Mechanism

Rationale for Modern Synthetic Routes

The preparation of this compound has evolved to prioritize safety and efficiency. Early methods sometimes involved reagents like t-butyl azidoformate, which is thermally unstable and shock-sensitive, making it too hazardous for large-scale use.[12] The modern, preferred method utilizes di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as a protecting group for hydroxylamine.[12][13] This route is significantly safer, proceeds in high yield, and provides a pure product, making it the authoritative choice in both academic and industrial settings.[12][14]

Detailed Synthesis Protocol

This protocol describes the preparation of this compound from hydroxylamine hydrochloride via a three-step process: N,O-bis-protection, ethylation, and deprotection.

Step 1: N,O-bis-BOC Protection of Hydroxylamine

-

In a reaction vessel equipped with a stirrer, add hydroxylamine hydrochloride to a suitable non-reactive solvent such as water or dichloromethane.[1][14]

-

Add a base, such as sodium carbonate or potassium carbonate, to the mixture.[13][14]

-

Cool the mixture to a temperature between 10°C and 60°C.[1][14]

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture over a period of 30 minutes to 6 hours.[1][14] The reaction unexpectedly yields N,O-bis-BOC-hydroxylamine.[14]

-

Isolate the N,O-bis-BOC-hydroxylamine intermediate.

Step 2: Alkylation with Ethyl Halide

-

Dissolve the isolated N,O-bis-BOC-hydroxylamine in a solvent like dimethylformamide (DMF).[14]

-

Add a base, such as potassium carbonate, to the solution.[14]

-

Introduce an ethylating agent, typically ethyl iodide or ethyl bromide.[13][14]

-

Maintain the reaction temperature between 25°C and 35°C for 30 minutes to 1 hour.[13][14]

-

Isolate the resulting N-ethyl-N,O-bis-BOC-hydroxylamine, which is typically an oil, via extraction and concentration in vacuo.[13]

Step 3: Acidic Cleavage (Deprotection)

-

Dissolve the N-ethyl-N,O-bis-BOC-hydroxylamine oil in ethyl acetate.[13][14]

-

Treat the solution with anhydrous hydrochloric acid (HCl gas or a solution in a compatible solvent).[13][14]

-

Maintain the reaction temperature between 30°C and 40°C for 30 minutes to 3 hours to cleave the BOC protecting groups.[13][14]

-

The final product, this compound, will precipitate or can be isolated upon solvent removal, typically in high yield and purity.[13]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Analytical Characterization and Quality Control

The Importance of Purity and Identity Verification

In research and drug development, verifying the molecular weight and purity of a reagent is a non-negotiable step. For this compound, this confirmation ensures:

-

Stoichiometric Accuracy: Correct molar quantities are used in reactions, preventing waste and ensuring predictable outcomes.

-

Avoidance of Side Reactions: Impurities can lead to unintended products, complicating purification and reducing yield.

-

Regulatory Compliance: In pharmaceutical development, absolute certainty of an intermediate's identity is required for GMP (Good Manufacturing Practices) and regulatory submissions.

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.

Protocol: Molecular Weight Verification by Mass Spectrometry

This protocol provides a self-validating workflow to confirm the identity of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent compatible with electrospray ionization (ESI), such as a methanol/water mixture, to a final concentration of ~1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.

-

-

Instrumentation and Ionization:

-

Utilize an ESI-Mass Spectrometer (ESI-MS). ESI is a soft ionization technique that is ideal for analyzing polar, salt-like compounds, as it typically yields the intact molecular ion.

-

Operate the instrument in positive ion mode. The basic nitrogen atom in N-ethylhydroxylamine will readily accept a proton.

-

-

Data Acquisition:

-

Infuse the prepared sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a mass-to-charge (m/z) range that includes the expected mass of the free base (e.g., m/z 50-200).

-

-

Data Analysis and Interpretation:

-

The hydrochloride salt will dissociate in solution. The mass spectrometer will detect the protonated free base, [C₂H₇NO + H]⁺.

-

Expected Ion: The molecular weight of the free base is 61.08 g/mol . The expected ion to be observed is the protonated molecule [M+H]⁺.

-

Expected m/z: 61.08 (M) + 1.008 (H⁺) = 62.088 m/z .

-

Validation: The presence of a prominent peak at m/z ≈ 62.09 serves as definitive confirmation of the N-ethylhydroxylamine cation, thereby validating the identity of the original hydrochloride salt.

-

Data Interpretation Workflow

Caption: Logical workflow for mass spectrometry identity confirmation.

Key Applications in Research and Development

The specific chemical properties of this compound make it a valuable reagent in several areas.

-

Organic Synthesis: It functions as a potent reducing agent, capable of converting functional groups like carbonyls (C=O) into alcohols (C-OH).[1] It is also used in nucleophilic substitution and reductive amination reactions to form new nitrogen-containing compounds.[1]

-

Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1][11][13] Its ability to introduce a hydroxylamino group is a key step in constructing more complex active pharmaceutical ingredients (APIs).

-

Analytical Chemistry: In analytical methods, it can be used to derivatize molecules, modifying functional groups to aid in their detection and quantification.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Hazard Profile

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3][5]

| Hazard Code | Description | GHS Pictogram |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[8]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[8]

Storage and Stability

-

Conditions: Store in a cool, dry place away from incompatible materials and strong oxidants.[7][8]

-

Container: Keep the container tightly closed when not in use to protect it from moisture, as it is hygroscopic.[2][8]

-

Stability: The compound is stable under normal temperatures and pressures.[8]

Conclusion

This compound is a chemical of significant value to the scientific community. Its molecular weight of 97.54 g/mol is a fundamental constant that underpins its use in countless synthetic and analytical procedures. A thorough understanding of its properties, from its chemical identity and synthesis to its safe handling and analytical verification, empowers researchers and developers to leverage its full potential. The modern synthetic routes provide a safe and efficient means of production, while analytical techniques like mass spectrometry offer an unequivocal method for identity confirmation, ensuring the integrity and success of advanced chemical research.

References

- 1. Buy this compound | 42548-78-7 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C2H8ClNO | CID 10219386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 42548-78-7 [sigmaaldrich.com]

- 6. Hydroxylamine, n-ethyl-, hydrochloride [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Page loading... [guidechem.com]

- 11. This compound, CasNo.42548-78-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US5166436A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 14. HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride - Google Patents [patents.google.com]

N-ethylhydroxylamine Hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of N-ethylhydroxylamine Hydrochloride

Introduction

This compound is a hydrochloride salt derivative of the organic compound N-ethylhydroxylamine.[1] Characterized by a hydroxylamine functional group substituted with an ethyl group, this compound serves as a versatile and important reagent in modern organic chemistry.[1] Its utility is most pronounced in the synthesis of pharmaceutical intermediates, where it functions as a potent reducing agent and a nucleophile for constructing complex molecular architectures.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective and safe application, ensuring reproducibility in experimental design and success in synthetic endeavors. This guide provides a detailed examination of these properties, grounded in authoritative data and practical insights.

Core Physicochemical Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented below. These values represent the most commonly cited data in technical literature and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 42548-78-7 | [1][3][4][5][6] |

| Molecular Formula | C₂H₈ClNO | [1][2][3][4][5][7][8] |

| Molecular Weight | 97.54 g/mol | [1][2][3][5][7][8] |

| Appearance | White crystalline solid to yellow/colorless liquid or oil | [1][2][4][6][9] |

| Melting Point | 37°C to 82°C (Discrepancy noted) | [4][5][7] |

| Boiling Point | 91.4°C (at 760 mmHg) | [2][7] |

| Solubility | Soluble in water and ethanol; insoluble in non-polar solvents | [4] |

Detailed Analysis of Physical Characteristics

Appearance and Physical State: A Case of Discrepancy

There are conflicting reports regarding the physical appearance of this compound. It has been described as a white crystalline solid[1][4], a yellow clear liquid[9], a colorless liquid[2], and an oil[6]. This variability can be attributed to several factors critical for the experimental scientist to consider:

-

Hygroscopicity : The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This absorption can cause the crystalline solid to deliquesce, or dissolve into a liquid, giving it an oily or liquid appearance, especially in humid environments.

-

Purity : Commercially available batches often have a purity of around 97%.[3][5] The presence of minor impurities can depress the melting point and alter the physical appearance from a distinct solid to a semi-solid or oil.

-

Proximity to Melting Point : With a reported melting point as low as 37°C[5][7], the compound can exist as a liquid at slightly elevated room temperatures, leading to its description as a liquid or oil.

For practical purposes, researchers should assume the compound is highly sensitive to atmospheric moisture and handle it accordingly, preferably in a controlled environment like a glove box or under an inert atmosphere.

Melting Point: Understanding the Range

A significant discrepancy exists in the reported melting point, with some sources citing 37°C[5][7] and others a range of 78-82°C.[4] This wide variation is unusual for a small molecule and likely points to differences in the material being analyzed. The lower value of 37°C may correspond to a specific polymorph or, more likely, a sample with residual solvent or impurities. The higher range of 78-82°C is more characteristic of a salt of a small organic molecule. It is crucial for users to refer to the certificate of analysis for the specific batch they are using to ascertain the correct melting point and ensure process consistency.

Solubility Profile: The Role of Molecular Structure

This compound's solubility is dictated by its ionic and polar nature. As a hydrochloride salt, it readily dissociates in polar protic solvents like water and ethanol.[4] The protonated amine and the chloride counter-ion facilitate strong ion-dipole interactions with water molecules, while the hydroxyl group can participate in hydrogen bonding. Conversely, its ionic character makes it insoluble in non-polar solvents like hexanes or diethyl ether, where it cannot form favorable intermolecular interactions.[4] This solubility profile is instrumental in its use in aqueous reaction media and for purification, where it can be precipitated by the addition of a non-polar anti-solvent.

Stability and Storage Protocols

The compound is generally stable under normal temperatures and pressures when stored correctly.[9] However, its hygroscopic nature is its primary liability.

Recommended Storage Protocol:

-

Container : Store in a tightly sealed container to prevent moisture ingress.

-

Environment : Keep in a cool, dry place away from direct sunlight.[2][9] Storage at room temperature is generally acceptable.[2][3]

-

Atmosphere : For long-term storage or for use in moisture-sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Incompatibilities : Avoid strong oxidizing agents, with which it can react exothermically.[9]

Synthetic Workflow: A Validated Protocol

The preparation of this compound is well-documented, with a robust method involving the protection of hydroxylamine, followed by alkylation and deprotection.[1][10][11][12] This process avoids the use of hazardous reagents like t-butyl azidoformate, which was previously used but is now known to be thermally unstable and shock-sensitive.[12]

Experimental Protocol for Synthesis

This protocol is synthesized from methodologies described in authoritative patents.[10][11][12]

Step 1: Formation of N,O-bis(tert-butoxycarbonyl)hydroxylamine

-

To a solution of hydroxylamine hydrochloride in water, add a base such as sodium carbonate.

-

Cool the mixture and add di-tert-butyl dicarbonate (Boc anhydride) over a period of 30 minutes to 6 hours, maintaining a temperature between 10°C and 60°C.

-

The N,O-bis-BOC-hydroxylamine product is isolated.

Step 2: Alkylation with Ethyl Halide

-

Dissolve the N,O-bis-BOC-hydroxylamine product from Step 1 in a suitable solvent like dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, followed by an alkylating agent like ethyl iodide or ethyl bromide.

-

The reaction is typically conducted at a temperature between 25°C and 35°C for 30 minutes to 1 hour.[10][11]

-

The resulting N-ethyl-N,O-bis-BOC-hydroxylamine is isolated as an oil following aqueous workup and extraction.[10]

Step 3: Deprotection with Hydrochloric Acid

-

Dissolve the oil from Step 2 in a solvent such as ethyl acetate.

-

Treat the solution with anhydrous hydrochloric acid (HCl gas or a solution in a non-aqueous solvent).

-

The reaction is maintained at 30°C to 40°C for 30 minutes to 3 hours to cleave the BOC protecting groups.[10][11]

-

The final product, this compound, precipitates and can be isolated in high yield and purity.

Synthesis Workflow Diagram

Caption: Synthesis pathway for this compound.

Safety, Handling, and Hazard Profile

This compound is classified as an irritant and should be handled with care.[4]

-

GHS Hazard Statements : According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

Safe Handling Protocol

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[9]

-

Personal Protective Equipment (PPE) :

-

Handling : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[9]

First Aid Measures

-

Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[9]

-

Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[9]

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion : If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[9]

Conclusion

This compound is a valuable synthetic reagent whose physical properties demand careful consideration for its successful and safe use. Its hygroscopic nature and the variability in its reported physical state and melting point are key technical challenges that researchers must manage through proper handling, storage, and batch-specific characterization. By understanding the interplay between its molecular structure and its physical behavior, scientists can fully leverage its reactivity in the development of novel chemical entities.

References

- 1. Buy this compound | 42548-78-7 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 42548-78-7 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | C2H8ClNO | CID 10219386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. US5166436A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 11. HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

N-ethylhydroxylamine Hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N-ethylhydroxylamine Hydrochloride

Introduction

This compound (NEHH), with the molecular formula C₂H₈ClNO, is a hydrochloride salt of the N-substituted hydroxylamine derivative, N-ethylhydroxylamine.[1][2][3] This compound presents as a white crystalline solid soluble in water and ethanol.[4] It serves as a crucial reagent and intermediate in the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development.[1][5][6] Its utility stems from its role as a versatile building block and its activity as a reducing agent, capable of converting functional groups like nitro compounds into hydroxylamines or amines.[1][4][6] This guide provides an in-depth exploration of the primary synthesis pathways for NEHH, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies for researchers, scientists, and drug development professionals.

Core Synthesis Pathways: A Mechanistic and Procedural Analysis

The preparation of this compound can be approached through several distinct synthetic strategies. The choice of pathway is often dictated by factors such as scale, available starting materials, safety considerations, and desired purity. We will explore the most prominent and technically significant methods: the protection-alkylation-deprotection sequence and the reduction of nitro-compounds.

Pathway 1: Alkylation of a Protected Hydroxylamine Intermediate

This route is a robust and widely documented method that offers high yields and excellent purity by controlling reactivity through the use of protecting groups.[5][7][8] The strategy involves three core stages: protecting the hydroxylamine, performing a regioselective N-alkylation, and finally, deprotection to yield the target hydrochloride salt.

Hydroxylamine (NH₂OH) is a bifunctional nucleophile, with both the nitrogen and oxygen atoms capable of reacting with electrophiles. Direct alkylation is often unselective and can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. To ensure the ethyl group is selectively introduced onto the nitrogen atom, a protection strategy is paramount. Di-tert-butyl dicarbonate (Boc₂O or BOC anhydride) is an ideal reagent for this purpose, as it reacts with hydroxylamine to form N,O-bis(tert-butyloxycarbonyl)hydroxylamine (N,O-bis-BOC-hydroxylamine).[7][8] This intermediate is stable and effectively blocks both nucleophilic centers. The subsequent alkylation with an ethyl halide proceeds selectively at the nitrogen atom. The final step involves the cleavage of the acid-labile BOC groups with a strong acid like hydrochloric acid, which concurrently forms the desired hydrochloride salt.[1][7]

Step 1: Synthesis of N,O-bis-BOC-hydroxylamine

-

To a solution of sodium carbonate (Na₂CO₃, 1.25 moles) in water (500 ml), add hydroxylamine hydrochloride (NH₂OH·HCl, 1 mole).[7]

-

Over a period of 3 hours, add di-t-butyl dicarbonate (2.0-2.2 equivalents) while maintaining the reaction temperature between 35-40°C.[7]

-

After the addition is complete, extract the aqueous mixture with toluene.

-

Concentrate the organic phase to remove toluene and the t-butanol byproduct via azeotropic distillation.

-

Crystallize the resulting residue from hexane to isolate N,O-bis-BOC-hydroxylamine as a solid (m.p. 70-72°C) in high yield.[7][8]

Step 2: N-Ethylation of N,O-bis-BOC-hydroxylamine

-

Dissolve the N,O-bis-BOC-hydroxylamine (1.35 mole) in dimethylformamide (DMF).[5]

-

Add milled potassium carbonate (K₂CO₃, 1.25 equivalents) to the solution.[5]

-

Add ethyl iodide (EtI, 1.025 equivalents) over approximately 45 minutes, maintaining the temperature at 30°C.[5]

-

Monitor the reaction by thin-layer chromatography (TLC); complete conversion is typically observed within 30 minutes after the addition is finished.[5][7]

-

Work up the reaction by diluting with water and extracting the product, N-ethyl-N,O-bis-BOC-hydroxylamine, with toluene. The product is typically isolated as an oil after concentration in vacuo.[7]

Step 3: Deprotection to Yield this compound

-

Dissolve the crude N-ethyl-N,O-bis-BOC-hydroxylamine oil in ethyl acetate.[7][8]

-

While maintaining the temperature at 30-40°C, bubble anhydrous hydrogen chloride (HCl) gas (approx. 5.5 equivalents) through the solution over 1.5-2 hours.[7][8]

-

Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

-

The resulting solid is the final product, this compound, obtained in high yield and purity.[7]

Caption: Synthesis of NEHH via the protection-alkylation-deprotection pathway.

Pathway 2: Reduction of Nitroethane

A more direct approach to N-ethylhydroxylamine is the partial reduction of nitroethane. This method avoids the multi-step protection-deprotection sequence but requires careful control of reaction conditions to prevent over-reduction to ethylamine.

The reduction of nitro compounds can yield different products depending on the reducing agent and the pH of the medium. Strong reducing agents, such as catalytic hydrogenation with H₂/Ni, will typically reduce the nitro group completely to an amine (ethylamine in this case).[9][10][11] To stop the reduction at the hydroxylamine stage, milder and more specific conditions are necessary. The use of zinc metal in a neutral medium, often buffered with ammonium chloride, provides the controlled reduction potential required to form N-ethylhydroxylamine.[9] The resulting free base is then converted to its hydrochloride salt by treatment with HCl.

-

Set up a reaction vessel equipped with a mechanical stirrer and a cooling bath.

-

Create a neutral medium by dissolving ammonium chloride in water.

-

Add nitroethane to the aqueous solution.

-

Gradually add zinc dust to the mixture while maintaining a controlled temperature (typically cool to moderate) to manage the exothermic reaction.

-

Stir the reaction vigorously until the nitroethane is consumed (monitor by TLC or GC).

-

Filter the reaction mixture to remove unreacted zinc and zinc oxide byproducts.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether) to isolate the N-ethylhydroxylamine free base.

-

Dry the organic extracts and bubble anhydrous HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the this compound salt.

-

Collect the precipitate by filtration and dry in vacuo.

Caption: Synthesis of NEHH via controlled reduction of nitroethane.

Alternative Pathway: Electrochemical Synthesis

Electrochemical synthesis represents a green and efficient alternative for producing N-alkyl hydroxylamines.[12] This method leverages electrical current to drive the reduction of nitroethane, offering high selectivity and avoiding harsh chemical reagents or high-pressure conditions. While detailed studies on N-ethylhydroxylamine are less common, the process is analogous to the well-established electrochemical synthesis of N-methylhydroxylamine.[12]

-

Cell Setup: A divided electrolytic cell is used, with a copper cathode and a graphite anode, separated by a cation exchange membrane.[12]

-

Electrolyte: The catholyte consists of the starting material, nitroethane, in an acidic medium such as hydrochloric acid, which also serves to stabilize the final product as the hydrochloride salt.[12]

-

Reduction: A controlled current density (e.g., 1000–2500 A·m⁻²) is applied across the cell. At the copper cathode, the nitroethane is selectively reduced to N-ethylhydroxylamine.[12]

-

Isolation: The product is isolated from the catholyte after the reaction, often through a simple separation procedure, benefiting from the limited contamination inherent to this method.[12]

Caption: Workflow for the electrochemical synthesis of NEHH.

Comparative Summary of Synthesis Pathways

| Parameter | Pathway 1: Alkylation of Protected Hydroxylamine | Pathway 2: Reduction of Nitroethane | Pathway 3: Electrochemical Synthesis |

| Core Principle | Protection, Regioselective Alkylation, Deprotection | Controlled Partial Reduction | Electrochemical Reduction |

| Key Reagents | NH₂OH·HCl, Boc₂O, Ethyl Halide, HCl | Nitroethane, Zn, NH₄Cl, HCl | Nitroethane, HCl (Electrolyte) |

| Number of Steps | 3 | 2 | 1 (plus workup) |

| Advantages | High yield and purity, excellent control over selectivity, well-established for scale-up.[7][8] | Fewer steps, atom-economical. | Environmentally benign ("green"), simple separation, avoids catalyst poisoning and over-reduction.[12] |

| Disadvantages | Multi-step process, use of protecting groups reduces overall atom economy. | Risk of over-reduction to ethylamine, requires careful control of conditions.[12] | Requires specialized electrochemical equipment. |

Safety, Handling, and Storage

The synthesis of this compound involves handling hazardous materials and requires strict adherence to safety protocols.

-

Hazards: this compound is considered irritating and corrosive.[4] Contact with skin, eyes, and the respiratory tract should be avoided.[4] Precursor materials like ethyl iodide are alkylating agents, and nitroethane is flammable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, impervious gloves, and a lab coat.[4][13] All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Wash thoroughly after handling.[13] Avoid creating dust or aerosols.

-

Storage: Store the final product in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] It is hygroscopic and should be protected from moisture.[13]

Conclusion

The synthesis of this compound is a well-understood process with several viable pathways available to the modern chemist. The protection-alkylation route offers the highest degree of control and purity, making it suitable for pharmaceutical applications where quality is critical. The reduction of nitroethane provides a more direct, albeit less controlled, alternative. Looking forward, electrochemical methods present a promising green alternative that aligns with the principles of sustainable chemistry, offering an efficient and clean production route that warrants further development for industrial-scale applications. The selection of the optimal pathway will ultimately depend on a careful evaluation of the specific requirements of the research or manufacturing campaign, balancing factors of yield, purity, cost, safety, and environmental impact.

References

- 1. Buy this compound | 42548-78-7 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C2H8ClNO | CID 10219386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound [myskinrecipes.com]

- 7. US5166436A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 8. HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 9. How is nitroethane converted into i Ethylamine ii Nethyl class 12 chemistry CBSE [vedantu.com]

- 10. brainly.in [brainly.in]

- 11. How is ethylamine prepared from (i) nitroethane (ii) propanamide ? [allen.in]

- 12. N-ethylhydroxylamine | 624-81-7 | Benchchem [benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Mechanism of Action of N-Ethylhydroxylamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhydroxylamine hydrochloride is a versatile organic compound recognized for its significant roles in both synthetic chemistry and biological systems. While extensively utilized as a reagent and pharmaceutical intermediate, its intrinsic mechanism of action at the molecular level is of increasing interest, particularly for applications in drug development.[1][2] This guide provides an in-depth exploration of the core mechanism of action of this compound, moving beyond its synthetic utility to focus on its function as a potent radical scavenger and a specific inhibitor of the essential enzyme Ribonucleotide Reductase (RNR). We will dissect the biochemical pathways it modulates, present validated experimental protocols for investigating its activity, and discuss the toxicological and pharmacokinetic considerations crucial for its development as a potential therapeutic agent.

Introduction to this compound

This compound is the hydrochloride salt of N-ethylhydroxylamine, a simple alkyl derivative of hydroxylamine.[1] Its chemical properties are largely dictated by the nucleophilic nitrogen and the reactive N-OH group, which is central to its biological activity.

Chemical and Physical Properties

The compound's structure and key identifiers are fundamental to understanding its reactivity and handling. It is a white crystalline solid soluble in water, a property that facilitates its use in biological assays.[1]

| Property | Value | Reference |

| Molecular Formula | C₂H₈ClNO | [1][3][4] |

| Molecular Weight | 97.54 g/mol | [1] |

| CAS Number | 42548-78-7 | [3] |

| IUPAC Name | N-ethylhydroxylamine;hydrochloride | [3] |

| Physical Form | White crystalline solid / Colorless liquid | [1][4] |

| Solubility | Soluble in water and ethanol | [5] |

Significance in Synthetic Chemistry and Drug Development

In organic synthesis, this compound serves as a powerful reducing agent, capable of converting functional groups like carbonyls to alcohols and nitro compounds to amines.[1][4] This reactivity makes it a valuable intermediate in the synthesis of complex pharmaceuticals, including those targeting neurological disorders.[1][2] However, the focus of this guide is its intrinsic biological activity, which stems from the same chemical principles that make it a useful reagent.

Core Mechanism of Action: Radical Scavenging and Enzyme Inhibition

The primary mechanism of action for N-ethylhydroxylamine and its analogs is rooted in their ability to function as potent radical scavengers. This chemical property allows them to directly interfere with enzymatic processes that rely on free-radical chemistry.

The N-Hydroxylamine Moiety: A Radical-Scavenging Pharmacophore

The "NH-OH" functional group is a well-characterized radical scavenger.[6] The O-H bond in N-substituted hydroxylamines has a low bond dissociation enthalpy, allowing it to readily donate a hydrogen atom to quench unstable free radicals.[6] This positions N-ethylhydroxylamine as a molecule with inherent antioxidant properties, capable of protecting cells from oxidative stress by neutralizing reactive oxygen species.[1]

Primary Molecular Target: Ribonucleotide Reductase (RNR)

The most significant and well-documented target for this class of compounds is Ribonucleotide Reductase (RNR), an enzyme essential for all living organisms.[6]

-

Function of RNR: RNR catalyzes the conversion of ribonucleotides (NTPs) to deoxyribonucleotides (dNTPs). This reaction is the sole source of de novo building blocks for DNA synthesis and repair, making RNR activity the rate-limiting step in cell proliferation.[6]

-

The Tyrosyl Radical: Class I RNRs, found in bacteria and eukaryotes, depend on a stable tyrosyl free radical located in their small subunit to initiate the catalytic cycle. This radical is indispensable for the enzyme's function.[6]

-

Mechanism of Inhibition: N-ethylhydroxylamine acts by directly quenching this essential tyrosyl radical. By donating a hydrogen atom, it neutralizes the radical, rendering the RNR enzyme inactive. This targeted disruption halts the production of dNTPs, leading to the cessation of DNA synthesis and, consequently, an arrest of cell division.[6]

Caption: Mechanism of RNR inhibition by N-Ethylhydroxylamine.

Downstream Cellular Consequences

The inhibition of RNR leads to significant cellular effects:

-

Bacteriostatic Action: By halting DNA synthesis, the compound prevents bacteria from replicating, resulting in a bacteriostatic, rather than bactericidal, effect.[6] This makes it a compelling candidate for new antibacterial agents.

-

Selective Toxicity: Notably, bacterial RNRs can possess structural differences from their eukaryotic counterparts. This opens the possibility of designing N-hydroxylamine derivatives that selectively inhibit bacterial RNRs with minimal toxicity to host cells, a critical feature for any antimicrobial drug.[6] Research on the related compound N-methylhydroxylamine has demonstrated its ability to specifically inhibit the RNR of Bacillus anthracis without affecting eukaryotic RNR.[6]

-

Antibiofilm Potential: Many bacterial infections persist in biofilms, which are notoriously resistant to conventional antibiotics. Compounds that disrupt fundamental cellular processes like DNA synthesis have shown promise in reducing biofilm biomass.[6]

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanism of action, a logical, two-pronged experimental approach is required. First, the foundational radical-scavenging ability must be confirmed. Second, direct engagement and inhibition of the primary molecular target, RNR, must be demonstrated.

Causality in Experimental Design

The trustworthiness of our mechanistic claim rests on a self-validating system of experiments. The DPPH assay provides direct evidence of the chemical property (radical scavenging) predicted by the molecule's structure. The RNR activity assay then confirms that this chemical property translates into a biologically relevant function (enzyme inhibition). A positive result in both provides strong, causally-linked evidence for the mechanism.

Caption: Experimental workflow for validating the mechanism of action.

Protocol: In Vitro Radical Scavenging (DPPH Assay)

Principle: This assay quantifies the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). DPPH has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant or radical scavenger. The degree of color change, measured spectrophotometrically, is proportional to the scavenging activity.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in methanol or an appropriate buffer. Create a series of dilutions (e.g., 1 µM to 1 mM).

-

Ascorbic acid should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each dilution of the test compound or control.

-

Add 150 µL of the DPPH solution to each well.

-

Include a blank control (50 µL methanol + 150 µL DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol: Ribonucleotide Reductase (RNR) Activity Assay

Principle: This assay measures the enzymatic activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide substrate (e.g., [³H]-CDP) to its deoxyribonucleotide product ([³H]-dCDP). The activity is measured in the presence and absence of the inhibitor to determine its effect.

Methodology:

-

Reagent Preparation:

-

Purify recombinant RNR enzyme (both large and small subunits).

-

Prepare an assay buffer (e.g., HEPES buffer containing ATP, magnesium acetate, and a reducing agent like DTT).

-

Prepare the substrate mix containing [³H]-CDP and unlabeled CDP.

-

Prepare a stock solution of this compound and create a dilution series. Hydroxyurea is a standard RNR inhibitor used as a positive control.

-

-

Assay Procedure:

-

The reaction is initiated by mixing the RNR subunits, assay buffer, substrate mix, and the test compound (or vehicle control) in a final volume of 50-100 µL.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

-

Product Separation and Quantification:

-

Separate the deoxyribonucleotide product ([³H]-dCDP) from the ribonucleotide substrate ([³H]-CDP). This is commonly achieved using an anion-exchange column (e.g., Dowex-1-borate).

-

Quantify the amount of [³H]-dCDP formed using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of RNR inhibition for each concentration of the compound relative to the vehicle control.

-

Determine the IC50 value by plotting % inhibition against inhibitor concentration.

-

Pharmacokinetic and Toxicological Profile

A comprehensive understanding of a compound's mechanism must include its safety and metabolic fate.

Metabolic Considerations

The metabolism of N-alkylated hydroxylamines is an important factor in their in vivo activity and potential toxicity. Studies on analogous compounds suggest that metabolism can occur via the cytochrome P450 (P450) enzyme system, which could influence the compound's half-life and clearance.[2]

Toxicological Summary

This compound is classified as an irritant and should be handled with appropriate personal protective equipment.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][3][7]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][7] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][3][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |

Isomeric Distinction: N- vs. O-Alkylation

It is critical to distinguish N-ethylhydroxylamine from its isomer, O-ethylhydroxylamine. The position of the ethyl group significantly impacts the toxicological profile. O-alkylated hydroxylamines are known to induce methemoglobin formation, a potentially dangerous condition involving the oxidation of hemoglobin.[2] N-alkylated species like N-ethylhydroxylamine typically follow different toxicological pathways, underscoring the importance of structural specificity.[2]

Conclusion and Future Directions

The mechanism of action of this compound is primarily driven by its potent radical-scavenging ability, which enables it to inhibit the essential enzyme Ribonucleotide Reductase. By quenching the catalytic tyrosyl radical of RNR, it effectively halts DNA synthesis, leading to a bacteriostatic effect. This specific, well-defined mechanism makes it and other N-substituted hydroxylamines promising lead compounds for the development of novel antibacterial agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of N-substituted hydroxylamine analogs to optimize potency and selectivity for bacterial RNRs.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of bacterial infection.

-

Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the in vivo behavior of these compounds.

By leveraging this deep mechanistic understanding, the scientific community can better exploit the therapeutic potential of this compound and its derivatives in the ongoing fight against infectious diseases.

References

- 1. Buy this compound | 42548-78-7 [smolecule.com]

- 2. N-ethylhydroxylamine | 624-81-7 | Benchchem [benchchem.com]

- 3. This compound | C2H8ClNO | CID 10219386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of N-Ethylhydroxylamine Hydrochloride in Organic Solvents

Abstract

N-Ethylhydroxylamine hydrochloride (NEH·HCl) is a crucial reagent in synthetic and pharmaceutical chemistry, valued for its role as a reducing agent and a building block for complex molecules.[1] Its utility in these applications is fundamentally governed by its solubility in various reaction media. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We delve into the theoretical principles dictating its solubility, present qualitative and analogous quantitative data, and provide a robust, standardized protocol for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility for a Polar Salt

This compound (CAS 42548-78-7) is a white crystalline solid, the hydrochloride salt of N-ethylhydroxylamine.[2][3] As an ionic salt, its molecular structure dictates a high degree of polarity. The molecule consists of an ethylammonium cation core with a hydroxyl group, paired with a chloride anion. This structure creates a high lattice energy in the solid state and predisposes the compound to solubility in polar solvents capable of overcoming this energy through strong solvation forces.

Understanding the solubility of NEH·HCl is not merely an academic exercise; it is a critical parameter for its practical application. For the synthetic chemist, solvent selection determines reaction kinetics, pathway, and yield. For the process chemist, solubility data is essential for designing crystallization, purification, and isolation procedures. For the formulation scientist, it dictates the choice of excipients and delivery vehicles. A lack of precise solubility data can lead to failed experiments, low yields, and significant delays in development timelines. This guide aims to bridge that knowledge gap.

Theoretical Framework: Deconstructing the Dissolution Process

The solubility of an ionic compound like this compound in an organic solvent is determined by a thermodynamic balance between two primary energy components:

-

Lattice Energy (ΔH_lattice): The energy required to break apart the ionic crystal lattice and separate the N-ethylhydroxylammonium cations from the chloride anions. This is an endothermic process.

-

Solvation Energy (ΔH_solvation): The energy released when the separated ions are stabilized by interacting with solvent molecules. This is an exothermic process.

For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy. The nature of the organic solvent dictates the magnitude of the solvation energy through several key intermolecular forces:

-

Ion-Dipole Interactions: Polar solvents with large dipole moments can effectively orient themselves around the cation and anion, providing strong electrostatic stabilization.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the chloride anion and the oxygen atom of the hydroxylamine moiety. They can also act as hydrogen bond acceptors for the N-H and O-H protons. This is often the most significant contributor to solubility for this type of salt.

-

Van der Waals Forces: While weaker, these forces (dipole-dipole, dispersion) contribute to the overall solvation, especially in less polar solvents.

Based on these principles, we can predict a general trend: the solubility of NEH·HCl will be highest in polar protic solvents, moderate in polar aprotic solvents, and very low to negligible in non-polar solvents.[2]

Solubility Profile of this compound

Direct, quantitative solubility data for this compound across a broad range of organic solvents is not extensively published in readily accessible literature. However, qualitative descriptions and data from structurally similar compounds, such as Hydroxylamine hydrochloride, provide a strong, scientifically grounded basis for understanding its behavior.

Qualitative and Analogous Quantitative Data

The following table summarizes the expected and known solubility characteristics. Data for Hydroxylamine hydrochloride is included as a well-documented analogue to provide quantitative context.[4][5]

| Solvent | Solvent Class | Dielectric Constant (20°C) | N-Ethylhydroxylamine HCl Solubility | Hydroxylamine HCl Solubility ( g/100g solvent @ ~20°C) |

| Water | Polar Protic | 80.1 | Soluble[1][2] | 94.4[4] |

| Methanol | Polar Protic | 32.7 | Expected: Soluble | 16.4[4] |

| Ethanol | Polar Protic | 24.6 | Soluble[2] | 4.43[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Expected: Soluble | Soluble (Qualitative)[6] |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Expected: Soluble | Soluble (Qualitative)[6] |

| Acetonitrile | Polar Aprotic | 37.5 | Expected: Sparingly Soluble | Not readily available |

| Acetone | Polar Aprotic | 20.7 | Expected: Sparingly to Insoluble | Not readily available |

| Dichloromethane | Non-polar | 9.1 | Expected: Insoluble | Insoluble |

| Diethyl Ether | Non-polar | 4.3 | Expected: Insoluble | Insoluble[4] |

| Toluene | Non-polar | 2.4 | Insoluble[2] | Insoluble |

Disclaimer: "Expected" solubility is an expert inference based on chemical principles and analogous data. Experimental verification is required for precise quantification.

Analysis of Solubility Trends

The data and theoretical principles align as expected:

-

Polar Protic Solvents: Water, methanol, and ethanol are excellent solvents for NEH·HCl. Their ability to form strong hydrogen bonds and their high polarity effectively solvate both the cation and the anion, overcoming the crystal lattice energy.

-

Polar Aprotic Solvents: Solvents like DMSO and DMF are highly polar and can engage in strong ion-dipole interactions. While they cannot act as hydrogen bond donors, their high polarity makes them effective solvents, though perhaps slightly less so than protic solvents of similar polarity.

-

Non-polar Solvents: Toluene and diethyl ether are incapable of providing the strong electrostatic or hydrogen-bonding interactions necessary to dissolve the ionic salt. Consequently, NEH·HCl is insoluble in these media.[2]

Experimental Protocol for Solubility Determination

To generate precise, reliable solubility data, a standardized experimental protocol is essential. The "shake-flask" method, aligned with principles from OECD Guideline 105, is a robust and widely accepted technique for determining thermodynamic solubility.[7][8][9] This method ensures that a true equilibrium between the dissolved and undissolved solid is achieved.

Workflow for Isothermal Shake-Flask Method

The following diagram outlines the workflow for determining the solubility of this compound in a given organic solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Sealed glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE) or centrifuge

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, Gravimetric analysis equipment)

Procedure:

-

Preparation: To a series of vials (minimum of 3 for statistical validity), add a known volume of the organic solvent (e.g., 10.0 mL).

-

Addition of Solute: Add an excess amount of NEH·HCl to each vial. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation. A preliminary test can help estimate the required amount.[8]

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C). Agitate the vials for a sufficient time to reach equilibrium. For amine salts, 24 to 48 hours is typically adequate.[10]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Clarification (Self-Validation Step): Immediately filter the sample through a syringe filter compatible with the solvent into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to ensure that no undissolved micro-particulates are carried over, which would falsely inflate the solubility measurement.[10]

-

Quantification:

-

Gravimetric Method: Carefully evaporate the solvent from the pre-weighed vial under reduced pressure or a gentle stream of nitrogen. Reweigh the vial to determine the mass of the dissolved solid.

-

Chromatographic Method (e.g., HPLC-UV): Dilute the filtered sample to a concentration that falls within the linear range of a previously established calibration curve. Analyze the sample and determine the concentration.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the solute and the initial volume of the solvent.

Conclusion

This compound is a polar ionic salt with predictable solubility behavior, demonstrating high solubility in polar protic solvents like water and alcohols, and poor solubility in non-polar organic media. While comprehensive quantitative data is sparse, established chemical principles and data from analogous compounds provide a reliable framework for solvent selection. For applications requiring high precision, the isothermal shake-flask method detailed herein provides a robust and validated protocol for generating accurate thermodynamic solubility data. This guide equips the research and development scientist with both the theoretical understanding and the practical tools necessary to effectively utilize this compound in their work.

References

- 1. Buy this compound | 42548-78-7 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C2H8ClNO | CID 10219386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hydroxylammonium chloride [chemister.ru]

- 5. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Safe Handling and Application of N-ethylhydroxylamine Hydrochloride for Research Professionals

Executive Summary

N-ethylhydroxylamine hydrochloride is a versatile reagent in organic synthesis, primarily utilized as a reducing agent and as an intermediate in the creation of pharmaceuticals and agrochemicals.[1][2] While its utility in the laboratory is significant, its safe handling is paramount. This guide provides an in-depth analysis of its hazard profile, outlines rigorous safety protocols, and offers field-proven insights for researchers, scientists, and drug development professionals. The core hazards associated with this compound are significant skin, eye, and respiratory irritation.[3] Adherence to the protocols detailed herein is critical for mitigating risk and ensuring a safe laboratory environment.

Chemical Identity and Physicochemical Profile

A comprehensive understanding of a chemical's properties is the foundation of its safe use. These properties dictate storage, handling, and emergency response procedures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 42548-78-7 | [1][2][4][5] |

| Molecular Formula | C₂H₈ClNO | [1][2][3][4][5] |

| Molecular Weight | 97.54 g/mol | [2][3][4][5] |

| IUPAC Name | N-ethylhydroxylamine;hydrochloride | [3][5] |

| EC Number | 844-954-3 | [3][5] |

| InChI Key | LTZZYVWUGIPISL-UHFFFAOYSA-N |[5] |

Table 2: Physicochemical Data of this compound

| Property | Value | Implication for Laboratory Use |

|---|---|---|

| Appearance | White crystalline solid to yellow clear liquid or oil.[1][6] | The physical form can vary; always consult the supplier-specific information. It is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[6] |

| Melting Point | Approx. 37°C to 82°C (Varies by source) | The wide range suggests that purity and residual solvent can affect its physical state at room temperature.[1][4] |

| Boiling Point | 91.4°C at 760 mmHg[1][2] | Indicates volatility under heating. |

| Solubility | Soluble in water and ethanol.[1] | Facilitates easy preparation of aqueous and alcoholic solutions. |

| Stability | Stable under normal temperatures and pressures.[6] | The compound is not expected to decompose under standard laboratory conditions. |

The hygroscopic nature of this compound is a critical handling parameter.[6] Absorption of atmospheric moisture can lead to degradation and alter the reagent's reactivity. Therefore, it must be stored in a tightly sealed container in a dry environment.

Hazard Identification and Toxicological Assessment

The primary risks associated with this compound stem from its corrosive and irritant properties.[1] A thorough understanding of these hazards is essential for implementing effective safety measures.

GHS Classification and Risk Profile

The Globally Harmonized System (GHS) provides a clear and standardized classification of chemical hazards.

Table 3: GHS Hazard Classification for this compound

| Classification | Hazard Statement | Pictogram | Source |

|---|---|---|---|

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [3] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [3] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |[3] |

The causality behind these classifications is rooted in the compound's chemical nature. As a hydroxylamine derivative and a hydrochloride salt, it can readily react with biological tissues, leading to irritation and potential damage upon contact.

Caption: Relationship between chemical properties and GHS hazards.

Toxicological Insights

While comprehensive toxicological data (e.g., LD50/LC50) is not widely available for this specific compound, its properties strongly suggest that direct contact should be avoided.[6] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The irritant effects are the most immediate concern for laboratory personnel.

Risk Mitigation and Emergency Protocols

A proactive approach to safety, combining engineering controls, personal protective equipment, and well-defined emergency procedures, is mandatory when handling this chemical.